molecular formula C12H17N B162150 N-Cyclohexylaniline CAS No. 1821-36-9

N-Cyclohexylaniline

Cat. No.: B162150
CAS No.: 1821-36-9
M. Wt: 175.27 g/mol
InChI Key: TXTHKGMZDDTZFD-UHFFFAOYSA-N
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Description

N-Cyclohexylaniline is an organic compound with the molecular formula C₁₂H₁₇N. It is a secondary amine where the amine group is bonded to a cyclohexyl group and a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylaniline can be synthesized through the alkylation of aniline with cyclohexyl halides under basic conditions. One common method involves the reaction of aniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form cyclohexylamine and aniline.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Cyclohexylamine and aniline.

    Substitution: Various substituted this compound derivatives depending on the electrophile used.

Scientific Research Applications

N-Cyclohexylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylaniline in chemical reactions involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.

Comparison with Similar Compounds

    N-Methylaniline: Similar in structure but with a methyl group instead of a cyclohexyl group.

    N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.

    Cyclohexylamine: Lacks the phenyl group, consisting only of a cyclohexyl group attached to the amine.

Uniqueness: N-Cyclohexylaniline is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

IUPAC Name

N-cyclohexylaniline
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InChI

InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTHKGMZDDTZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
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DSSTOX Substance ID

DTXSID6061997
Record name N-Cyclohexylaniline
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Molecular Weight

175.27 g/mol
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CAS No.

1821-36-9
Record name N-Cyclohexylbenzenamine
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Record name N-Cyclohexylaniline
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Record name Benzenamine, N-cyclohexyl-
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Record name N-cyclohexylaniline
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Synthesis routes and methods I

Procedure details

Reaction was carried out by the same procedure as in Example I1 except that 32.39 g (0.39 mol) of cyclohexanone, 9.31 g (0.1 mol) of aniline and 24.62 g (0.2 mol) nitrobenzene were used. As a result, the yield of diphenylamine was 89.5%, and 1.8% of triphenylamine and 2.9% of N-cyclohexylaniline were produced.
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Synthesis routes and methods II

Procedure details

The reaction was carried out using the same apparatus and the same procedure as in Example 1 except that zinc acetate was not employed. In this case, the distilled aniline layer contained as impurities of 200-400 ppm of cyclohexanol, 1300-2200 ppm of cyclohexanone, 80-150 ppm of cyclohexylideneaniline and 20 ppm of nitrobenzene, and the purity of the aniline was only 99.68-99.80%. Furthermore, in the liquid phase in the reactor, N-cyclohexylaniline was formed rapidly and its content reached about 1.7% after 9 hours had elapsed from the start of the reaction, although the content of nitrobenzene in this liquid phase was maintained at 0.01% or less.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain N-Cyclohexylaniline?

A1: this compound can be synthesized through several routes. One common approach is the reductive coupling of nitroarenes with phenols using a palladium catalyst and sodium formate as a hydrogen donor []. Another method involves the reaction of aniline with cyclohexanone in the presence of a catalyst, followed by hydrogenation. This reaction can be influenced by the choice of catalyst and reaction conditions, leading to different product ratios of this compound and other byproducts like dicyclohexylamine [, ].

Q2: How does the structure of this compound relate to its catalytic activity?

A2: While this compound itself is not typically used as a catalyst, its formation can be indicative of catalytic processes. For instance, the presence of this compound during the synthesis of carbazole from aniline over a Raney nickel catalyst suggests that it might be an intermediate in the reaction pathway []. Additionally, the formation of this compound can be controlled by modifying the reaction conditions and catalyst, showcasing the importance of structure-activity relationships in catalysis [, ].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: this compound and its arenetricarbonyl-chromium complex have been characterized using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV) spectroscopy []. These techniques provide valuable information about the compound's structure, functional groups, and electronic properties.

Q4: How does the presence of this compound impact the synthesis of primary anilines from ammonia and cyclohexanones?

A4: In the synthesis of primary anilines from ammonia and cyclohexanones, this compound is an undesired byproduct formed by the condensation of the desired primary aniline with cyclohexanone, followed by hydrogenation. Researchers have developed strategies to favor primary aniline formation by utilizing competitive adsorption. For example, introducing styrene as a hydrogen acceptor preferentially adsorbs onto palladium nanoparticles, hindering the adsorption and subsequent hydrogenation of N-cyclohexylidene-anilines, thus promoting the selective synthesis of primary anilines [].

Q5: Are there any known photochemical reactions involving this compound?

A5: While not directly involving this compound, related compounds like azobenzenes undergo photodecomposition to yield products like this compound and N-cyclohexylpentafluoroaniline in cyclohexane solutions. This process involves the formation of radical intermediates and highlights the potential reactivity of N-substituted anilines in photochemical reactions [].

Q6: Has this compound been investigated in electrochemical reactions?

A6: Research indicates that N-Cyclohexylideneaniline, a closely related compound, can participate in electrochemical reactions. When benzoic acid is present, N-Cyclohexylideneaniline undergoes reduction at a specific potential, ultimately yielding this compound []. This electrochemical behavior suggests possible applications in electrocatalytic synthesis or modification of organic compounds.

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